molecular formula C17H21N3 B269493 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B269493
M. Wt: 267.37 g/mol
InChI Key: FJZUSWVZWLFAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an inhibitor of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmission. Additionally, 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its selectivity for serotonin receptors, its ability to modulate the activity of multiple neurotransmitters, and its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, including the development of more selective and potent compounds that target specific serotonin receptors, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine.

Synthesis Methods

The synthesis of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 2-methylphenyl hydrazine with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then treated with piperazine to obtain 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which may explain its antidepressant and anxiolytic effects. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.

properties

Product Name

1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3/c1-15-5-2-3-7-17(15)20-11-9-19(10-12-20)14-16-6-4-8-18-13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

FJZUSWVZWLFAMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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